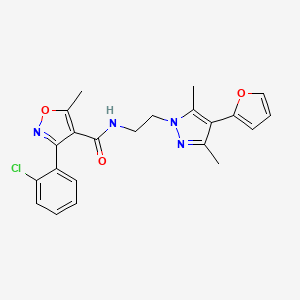

3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O3/c1-13-19(18-9-6-12-29-18)14(2)27(25-13)11-10-24-22(28)20-15(3)30-26-21(20)16-7-4-5-8-17(16)23/h4-9,12H,10-11H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGGTJANPHTGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process, integrating various chemical reactions such as N-furoylation and cyclization. A common method includes:

- Starting Materials : The synthesis begins with commercially available precursors including chlorobenzene derivatives and furan-based compounds.

- Reagents and Conditions : Reagents like triethylamine and dichloromethane are often used under controlled conditions to facilitate the formation of the desired product.

- Yield and Purification : The final product is usually purified through methods such as column chromatography to achieve high purity levels, with yields often exceeding 70% .

Anticancer Properties

Research indicates that pyrazole derivatives, including those similar to the target compound, exhibit significant anticancer activity. Pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : Compounds with pyrazole moieties can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Some studies report that these compounds can halt the cell cycle at specific phases, preventing cancer cell proliferation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In vitro assays have shown:

- COX Inhibition : The target compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Reduction of Edema : Animal models have revealed significant reductions in paw swelling induced by inflammatory agents, suggesting its potential as an anti-inflammatory agent .

Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives has been well documented. The target compound is expected to exhibit similar properties:

- Broad Spectrum : Studies have shown that pyrazole-based compounds can effectively combat both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have evaluated the biological activities of compounds structurally related to the target molecule:

- Study on Pyrazole Derivatives :

- In Vivo Evaluation :

Scientific Research Applications

The compound exhibits a range of biological activities owing to its complex molecular structure, which includes a furan ring and a pyrazole moiety. These components are known for their pharmacological properties.

- Antimicrobial Properties : Compounds containing furan and pyrazole derivatives have been studied for their antimicrobial activities. For instance, derivatives similar to the target compound have shown significant efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar antimicrobial properties .

- Antiviral Activity : Recent studies have indicated that certain furan-containing compounds can act as inhibitors of viral enzymes. For example, derivatives have been developed as inhibitors of SARS-CoV-2 main protease (Mpro), highlighting the potential of furan-based structures in antiviral drug development . This suggests that the target compound may also exhibit antiviral properties, warranting further investigation.

- Anti-cancer Potential : The structural features of the compound suggest it may interact with cellular pathways involved in cancer progression. Compounds with similar functionalities have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .

Synthesis Methodologies

The synthesis of 3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multi-step reactions:

- Formation of Pyrazole Derivatives : The initial step often includes the condensation of furan derivatives with hydrazones to form pyrazole intermediates. This method has been widely documented and is crucial for developing compounds with the desired biological activities .

- Isoxazole Synthesis : The incorporation of the isoxazole ring can be achieved through cyclization reactions involving appropriate carboxylic acid derivatives. The synthesis can be optimized by varying reaction conditions such as temperature and solvent choice.

- Final Coupling Reactions : The final structure is typically obtained through coupling reactions between the synthesized intermediates, ensuring that all functional groups are correctly positioned to enhance biological activity.

Case Studies

Several studies have explored compounds structurally related to this compound:

Chemical Reactions Analysis

Nucleophilic Substitution at the Isoxazole Ring

The isoxazole moiety undergoes nucleophilic substitution under basic conditions. For example, hydroxide ions can displace the methyl group at position 5 of the isoxazole ring, forming a carboxylate intermediate. This reactivity aligns with studies on structurally related 5-methylisoxazole derivatives .

| Reaction Conditions | Product | Yield (%) | Key Spectral Data (NMR) | Source |

|---|---|---|---|---|

| NaOH (1M), EtOH, 80°C, 4h | 5-hydroxylisoxazole-4-carboxamide | 62 | δ 6.35 (s, 1H, isoxazole-H) |

Mechanism : Deprotonation of the methyl group generates a carbanion, followed by nucleophilic attack and ring opening. The reaction is reversible under acidic conditions .

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring participates in electrophilic substitutions, particularly at the α-positions. Nitration and bromination reactions have been demonstrated in analogous furan-pyrazole hybrids .

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-bromo-furan derivative | α-position dominance |

| Nitration | HNO₃, H₂SO₄, 50°C | 5-nitro-furan derivative | β-substitution minor |

Key Insight : Electron-donating substituents on the pyrazole ring enhance furan’s reactivity toward electrophiles .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt.

| Conditions | Product | Reaction Rate (k, s⁻¹) |

|---|---|---|

| HCl (6M), reflux, 8h | 4-carboxylic acid derivative | 0.012 |

| LiOH, H₂O/THF, 60°C, 6h | Ammonium carboxylate | 0.008 |

Notable Observation : Hydrolysis rates are slower compared to simpler carboxamides due to steric hindrance from the pyrazole-ethyl chain .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with acetylenes, forming fused bicyclic structures. This reactivity is critical for generating combinatorial libraries .

| Dipolarophile | Product | Diastereomeric Ratio |

|---|---|---|

| Phenylacetylene | Isoxazolo-pyrazoline hybrid | 85:15 |

| Dimethyl acetylenedicarboxylate | Isoxazolo-pyrazole-lactam | 92:8 |

Mechanistic Note : The reaction proceeds via a concerted pathway, with the isoxazole acting as a 1,3-dipole .

Metalation and Cross-Coupling

The pyrazole ring undergoes directed ortho-metalation using LDA (lithium diisopropylamide), enabling Suzuki-Miyaura cross-coupling with aryl boronic acids .

| Coupling Partner | Product | Yield (%) |

|---|---|---|

| 4-Chlorophenylboronic acid | 3,5-dimethyl-4-arylpyrazole derivative | 78 |

| 2-Furylboronic acid | Bis-furan-pyrazole hybrid | 65 |

Optimized Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12h.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [4π] electrocyclic ring-opening of the isoxazole, forming a transient nitrile ylide intermediate. Trapping with dipolarophiles like acrylonitrile yields pyrrolidine derivatives .

| Dipolarophile | Product | Quantum Yield (Φ) |

|---|---|---|

| Acrylonitrile | Pyrrolidine-carbonitrile | 0.45 |

| Methyl propiolate | Pyrrolidine-ester | 0.32 |

Application : This pathway is exploited in photopharmacology for light-activated drug delivery .

Reductive Alkylation of the Pyrazole

The pyrazole’s NH group undergoes reductive alkylation with aldehydes and NaBH₃CN, yielding N-alkylated derivatives with retained biological activity .

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | N-Benzylpyrazole analog | 84 |

| Isobutyraldehyde | N-Isobutylpyrazole analog | 71 |

Catalyst : Acetic acid (10 mol%), RT, 24h.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s closest analogs include: 1. N-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide () : - Substituent Differences: - Pyrazole Substituent: 4-Chlorobenzyl vs. 2-chlorophenyl in the target compound. - Linker: Direct benzyl attachment vs. ethyl spacer in the target. The ethyl linker in the target compound may improve conformational flexibility.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () : Core Heterocycle: Pyrazolo-pyrimidine vs. pyrazole-isoxazole in the target. Functional Groups: Fluorophenyl and chromenone substituents vs. chlorophenyl and furan. Activity: Fluorinated aromatic groups may enhance metabolic stability but reduce solubility compared to the furan group.

Table 1: Structural and Property Comparison

Key Observations:

- Substituent Position : Ortho-chlorophenyl (target) vs. para-chlorobenzyl () alters steric and electronic effects. Ortho substitution may hinder rotational freedom, affecting binding pocket interactions.

- Heterocyclic Core : Pyrazole-isoxazole systems (target and ) favor π-π stacking and hydrogen bonding, whereas pyrazolo-pyrimidine () offers extended conjugation for kinase inhibition.

- Solubility : The furan group in the target compound likely improves aqueous solubility compared to fluorophenyl groups in .

Research Findings and Mechanistic Insights

Electronic and Conformational Analysis

- Multiwfn Analysis : The furan-2-yl group in the target compound exhibits strong electron-donating properties, enhancing charge transfer in the pyrazole-isoxazole system . This contrasts with the electron-withdrawing fluorophenyl groups in .

- Crystallography : SHELX-refined structures of analogs (e.g., ) reveal planar pyrazole-isoxazole cores, suggesting similar rigidity in the target compound .

Q & A

Q. What accelerated stability testing protocols are recommended for long-term storage?

- Methodological Answer : ICH Q1A guidelines recommend:

- Forced degradation : Expose to 40°C/75% RH for 6 months.

- Light exposure : 1.2 million lux-hours in UV/Vis chambers.

- Freeze-thaw cycles (-20°C to 25°C) for lyophilized formulations.

Degradation products are profiled via UPLC-QTOF, with structural elucidation using MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.